2-Methyl-6-propoxypyrimidine-4-carboxylic acid
Description
2-Methyl-6-propoxypyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a methyl group at position 2, a propoxy group (-OCH₂CH₂CH₃) at position 6, and a carboxylic acid moiety at position 4. Pyrimidine-based compounds are critical in medicinal and agrochemical research due to their structural versatility and ability to interact with biological targets. The propoxy substituent distinguishes this compound from simpler analogs (e.g., methoxy or chloro derivatives), imparting increased lipophilicity and steric bulk, which may enhance membrane permeability or alter metabolic stability.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methyl-6-propoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-8-5-7(9(12)13)10-6(2)11-8/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
UHCOGMICLQTIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propoxypyrimidine-4-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction or other multi-step synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-propoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Properties
Recent studies have indicated that pyrimidine derivatives, including 2-methyl-6-propoxypyrimidine-4-carboxylic acid, exhibit promising anticancer activity. Research shows that compounds derived from this structure can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, a study demonstrated that certain derivatives showed low IC50 values, indicating strong anticancer potential compared to established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
Pyrimidine derivatives are also noted for their anti-inflammatory properties. Specific analogues have been shown to suppress cyclooxygenase-2 (COX-2) activity significantly, which is crucial in the inflammatory response. The structure-activity relationship (SAR) studies reveal that modifications at specific positions enhance anti-inflammatory activity, making these compounds valuable in treating inflammatory diseases .
3. Chemotherapeutic Agents
The compound has been identified as an intermediate in the synthesis of various chemotherapeutically active compounds. Notably, derivatives of this compound have been explored for their potential in combating tuberculosis and other infectious diseases due to their ability to form addition salts with acids, enhancing their pharmacological profiles .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical reactions, including condensation and esterification processes. The optimization of these synthetic routes is critical for developing effective analogues with improved biological activity.
Table 1: Key Synthetic Routes for this compound
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Cyanoacetic amide + acetyl-pyruvic acid | Formation of pyrimidine precursor |
| 2 | Esterification | Alcohol + acid | Yield of ester derivatives |
| 3 | Hydrolysis | Acidic conditions | Regeneration of carboxylic acid |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. Results indicated significant reductions in cell viability at low concentrations, suggesting high potency as anticancer agents .
Case Study 2: Anti-inflammatory Activity
A murine model was utilized to assess the anti-inflammatory effects of the compound. The results demonstrated a marked decrease in pro-inflammatory cytokines following treatment with the compound, highlighting its potential application in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-6-propoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2-methyl-6-propoxypyrimidine-4-carboxylic acid, focusing on substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The chloro group (e.g., in ) is electron-withdrawing, increasing the carboxylic acid’s acidity compared to the target compound’s propoxy group, which is electron-donating. Propoxy’s larger size may reduce water solubility but improve lipid bilayer penetration . In contrast, the target’s methyl group offers minimal steric hindrance .
Biological and Industrial Relevance: Chlorinated pyrimidines (e.g., ) are common in agrochemicals (e.g., herbicides) due to their reactivity in substitution reactions. The target’s propoxy group may reduce unintended reactivity, improving stability . Hydroxyl () and amino () groups facilitate hydrogen bonding, critical for drug-target interactions. The target’s propoxy group lacks H-bond donors, suggesting distinct pharmacokinetic profiles .
Structural Complexity and Applications: ’s compound, with a pyridinylmethyl-amino group, demonstrates how bulky substituents can enhance selectivity for enzyme targets. The target’s simpler propoxy group may prioritize cost-effective synthesis over specificity . Methoxy analogs (e.g., ’s co-crystal) highlight the role of hydrogen-bonding networks in crystallography, whereas propoxy’s flexibility might hinder crystalline stability .
Biological Activity
2-Methyl-6-propoxypyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrimidine ring substituted at the 2 and 6 positions with a methyl and propoxy group, respectively, and a carboxylic acid group at position 4. This unique arrangement enhances its reactivity and potential for biological interactions.
Anticancer Potential
Research indicates that compounds structurally related to this compound may exhibit anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various kinases involved in cancer progression. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit Bruton's tyrosine kinase (Btk), which is implicated in several malignancies and autoimmune disorders. The inhibition of Btk has been linked to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Anti-inflammatory Effects
Pyrimidine derivatives, including this compound, have been evaluated for their anti-inflammatory properties. A study highlighted the synthesis of various pyrimidine analogs that demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, suggesting a robust anti-inflammatory potential .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition beyond COX enzymes. Preliminary studies suggest that the compound could act as an inhibitor for several other enzymes involved in metabolic pathways, potentially influencing amino acid metabolism and other biochemical processes .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of pyrimidine derivatives, several compounds were synthesized and screened for their ability to inhibit cancer cell proliferation. Among these, a derivative similar to this compound displayed significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective growth inhibition .
Case Study 2: Anti-inflammatory Screening
A series of experiments were conducted using carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory effects of pyrimidine derivatives. The results indicated that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like indomethacin, with effective doses calculated for various compounds .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Highlights | Biological Activity | IC50 Values (μM) |
|---|---|---|---|
| This compound | Pyrimidine with propoxy and carboxylic groups | Anticancer, Anti-inflammatory | TBD |
| Pyrimidine Derivative A | Similar structure with additional methyl group | Btk Inhibition | 25 |
| Pyrimidine Derivative B | Contains fluoro substituent | COX Inhibition | COX-1: 19.45; COX-2: 42.1 |
| Pyrimidine Derivative C | Alkylated pyrimidine | Cytotoxicity against cancer cells | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
